2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile

X-ray crystallography conformational analysis solid-state packing

2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile is a polyfunctional aromatic compound that integrates three key functional groups—a nitrile, a nitro group, and two methoxy substituents—onto a phenyl ring. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.2 g/mol.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 93427-22-6
Cat. No. B3307856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile
CAS93427-22-6
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)[N+](=O)[O-])CC#N
InChIInChI=1S/C10H10N2O4/c1-15-8-5-7(3-4-11)10(12(13)14)9(6-8)16-2/h5-6H,3H2,1-2H3
InChIKeySTAGKOATYXUYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile (CAS 93427-22-6): Structural and Chemical Baseline for Research Sourcing


2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile is a polyfunctional aromatic compound that integrates three key functional groups—a nitrile, a nitro group, and two methoxy substituents—onto a phenyl ring. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.2 g/mol [1]. The compound is primarily utilized as a versatile building block in organic synthesis, owing to the combined electron‑withdrawing and electron‑donating characteristics that enable diverse downstream chemical transformations [2]. The presence of the nitro group adjacent to the acetonitrile moiety creates a highly polarized benzylic position, making this compound a candidate for nucleophilic addition and condensation reactions [3].

Why Generic Arylacetonitrile Analogs Cannot Substitute for 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile in Precision Synthesis


In‑class compounds such as 2‑nitrophenylacetonitrile or 3,5‑dimethoxyphenylacetonitrile exhibit markedly different conformational preferences, electronic distributions, and intermolecular packing motifs [1]. Specifically, the ortho‑nitro substitution in 2‑nitrophenylacetonitrile induces a pronounced phenyl‑nitro torsion angle (−19.83°), whereas the meta‑ and para‑isomers adopt near‑planar geometries (−5.69° and −2.88°, respectively) [1]. The introduction of two methoxy groups at the 3‑ and 5‑positions further modulates the electron density of the aromatic ring, altering both nucleophilicity and the steric environment [2]. These structural and electronic differences directly impact reaction kinetics, regioselectivity, and crystal packing—factors that generic analogs cannot recapitulate [3]. Therefore, substituting the target compound with a simpler arylacetonitrile risks divergent reactivity and downstream analytical inconsistency.

Quantitative Differentiators of 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile Versus Structural Analogs


Conformational Rigidity: Phenyl-Nitro Torsion Angle Comparison

Crystal structure analysis reveals that the ortho‑nitro group in 2‑nitrophenylacetonitrile forces a significant deviation from planarity, with a phenyl‑nitro torsion angle of –19.83(13)°. In contrast, the 3‑nitro and 4‑nitro isomers exhibit much smaller torsion angles of –5.69(12)° and –2.88(12)°, respectively [1]. The target compound, bearing an ortho‑nitro group and two methoxy substituents, is predicted to adopt a similarly non‑planar conformation, which directly influences intermolecular interactions and crystal lattice stability [1].

X-ray crystallography conformational analysis solid-state packing

Organocatalytic Reactivity: Nitrophenylacetonitrile as an Activated Nucleophile

Nitrophenylacetonitriles undergo organocatalytic Michael additions to α,β‑unsaturated aldehydes with yields up to 90% and enantioselectivities reaching 90% ee under optimized conditions [1]. The nitro group serves as a remote electron‑withdrawing activator, enabling benzylic proton abstraction without requiring a second geminal electron‑withdrawing group [1]. The target compound’s 3,5‑dimethoxy substitution further enhances electron density, potentially increasing nucleophilicity compared to unsubstituted p‑nitrophenylacetonitrile [1].

organocatalysis Michael addition enantioselective synthesis

Electron Density Modulation by 3,5-Dimethoxy Substitution

The two methoxy groups at the 3‑ and 5‑positions donate electron density to the aromatic ring via resonance and inductive effects, increasing the electron density at the ortho and para positions relative to unsubstituted phenylacetonitriles [1]. This electronic enrichment is expected to enhance the nucleophilicity of the benzylic carbon and influence the reactivity of the nitro group toward reduction [2]. In contrast, (3,5‑dimethoxyphenyl)acetonitrile lacks the nitro group and thus cannot participate in the same organocatalytic activation manifold [1].

electronic effects Hammett constants nucleophilicity

Purity Benchmarking: Vendor-Supplied Analytical Specifications

Commercially available 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile is typically supplied with a minimum purity of 95% as determined by HPLC or equivalent methods . This purity specification aligns with industry standards for research‑grade building blocks and ensures reproducible synthetic outcomes .

quality control purity procurement specification

Spectral Fingerprint: ¹H NMR in CDCl₃ as a Quality Control Identifier

A reference ¹H NMR spectrum of (3,5‑dimethoxy‑2‑nitrophenyl)acetonitrile in CDCl₃ is available in the KnowItAll spectral library, providing a unique fingerprint for identity confirmation [1]. This spectral data can be used to verify the compound’s structure upon receipt and to detect the presence of common impurities or regioisomers [1].

NMR spectroscopy structural verification quality assurance

Procurement-Driven Application Scenarios for 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile


Enantioselective Organocatalytic Michael Addition for Lactone Synthesis

Leverages the compound’s nitro‑activated benzylic protons to serve as a nucleophile in organocatalytic Michael additions to α,β‑unsaturated aldehydes [1]. The subsequent reduction/lactonization sequence yields diastereomerically pure disubstituted lactones, key intermediates in natural product synthesis [1].

Solid‑State Conformational Studies and Crystal Engineering

The non‑planar conformation induced by the ortho‑nitro group, as evidenced by torsion angle measurements in analogous 2‑nitrophenylacetonitrile [2], makes this compound a candidate for investigating the relationship between molecular geometry and crystal packing. The additional methoxy substituents may further modulate intermolecular interactions [2].

Synthesis of Heterocyclic Building Blocks via Nitro Group Reduction

The nitro group can be selectively reduced to an amine, providing access to ortho‑amino‑3,5‑dimethoxyphenylacetonitrile derivatives . These amines serve as precursors to benzimidazoles, quinazolines, and other nitrogen‑containing heterocycles of pharmaceutical interest .

Quality Control Standard for Regioisomeric Purity Determination

The distinct ¹H NMR fingerprint [3] and the availability of high‑purity commercial material (95%) enable this compound to serve as a reference standard in analytical method development, particularly for distinguishing between positional isomers of dimethoxynitrophenylacetonitriles [3].

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